N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a thiophene group, and a dimethylaminoethoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a palladium catalyst.
Attachment of the Dimethylaminoethoxyphenyl Moiety: This step involves the reaction of the pyrazole-thiophene intermediate with a dimethylaminoethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}METHYL-3,4-DIMETHOXYBENZAMIDE: This compound has a similar structure but with a benzamide group instead of a pyrazole ring.
N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}METHYL-3,4,5-TRIMETHOXYBENZAMIDE: Another similar compound with a trimethoxybenzamide group.
Uniqueness
The uniqueness of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of a pyrazole ring and a thiophene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)ethoxy]phenyl]-3-thiophen-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O2S/c1-22(2)8-9-24-15-5-3-14(4-6-15)19-18(23)17-11-16(20-21-17)13-7-10-25-12-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
KISWZRFTJYSONH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CSC=C3 |
Origin of Product |
United States |
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